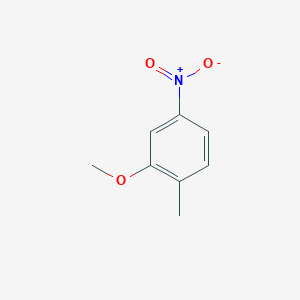

2-Methyl-5-nitroanisole

Description

Significance of Nitroaromatic Compounds in Contemporary Chemistry

Nitroaromatic compounds, a class of organic molecules containing one or more nitro (-NO₂) groups attached to an aromatic ring, are fundamental to modern chemical industries. nih.gov The chemistry of these compounds began to be developed in the early 19th century and has since become integral to organic chemistry. mdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, facilitating a wide range of chemical transformations. wikipedia.org

This class of compounds serves as crucial starting materials and intermediates for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.govontosight.ai For instance, nitrobenzene (B124822) and various nitrotoluenes are foundational in the production of numerous pesticides. nih.gov The unique chemistry of the nitro group is also leveraged in the creation of high-energy materials, where it acts as a self-oxidant, enabling the rapid release of energy. nih.gov The synthesis of nitroaromatic compounds is most commonly achieved through nitration, a process that typically involves the use of a mixture of nitric acid and sulfuric acid to introduce the nitro group onto an aromatic substrate via electrophilic substitution. nih.gov

Role of 2-Methyl-5-nitroanisole as a Key Intermediate in Complex Synthesis Pathways

This compound is a key building block in organic synthesis, particularly valued for its role as an intermediate in the production of a variety of specialty chemicals. wikipedia.org Its molecular structure allows for further functionalization, making it a versatile precursor for more complex molecules with applications in pharmaceuticals and agrochemicals. wikipedia.orgthieme-connect.com

One of the primary applications of this compound is in the synthesis of other chemical intermediates. For example, it is used to produce 2-methoxy-p-toluidine through a reduction reaction. It also serves as a precursor for 2-methoxy-4-nitrobenzyl bromide. nih.gov These subsequent compounds are then utilized in the development of a range of products. The presence of the nitro group makes the compound particularly useful in pathways that require the eventual formation of an amino group, which is a common transformation in the synthesis of dyes and pharmaceutical agents. wikipedia.orgnih.gov Research has shown its utility in the development of anti-inflammatory and analgesic drugs. wikipedia.org

Historical Context and Evolution of Research on Substituted Anisoles

The study of substituted anisoles is intrinsically linked to the broader history of nitroaromatic chemistry, which began to flourish during the industrial revolution in the 19th century. The development of nitration techniques during this period enabled the synthesis of a wide variety of nitroaromatic compounds, laying the groundwork for future research into their derivatives, including substituted anisoles. nih.gov

Early research into substituted anisoles was often driven by the dye industry, which relied heavily on aromatic amines derived from the reduction of nitroaromatics. ontosight.ai o-Anisidine (B45086), a related compound, is a key intermediate in the manufacture of azo dyes. ontosight.ai The synthesis of such compounds often starts with a nitroanisole derivative. For instance, o-anisidine can be prepared from the reduction of o-nitroanisole, which itself is synthesized from 2-chloronitrobenzene via methanolysis. wikipedia.org

Over the 20th century and into the 21st, research on substituted anisoles has evolved significantly. While early work focused on fundamental synthesis and industrial applications like dyes, contemporary research explores more complex transformations and applications. Modern synthetic methods, such as palladium-catalyzed coupling reactions and nucleophilic aromatic substitution, have provided more efficient and selective ways to create a diverse range of substituted anisoles. researchgate.netacs.org For example, recent studies have demonstrated one-step preparations of 3-substituted anisoles from the corresponding nitrobenzenes using phase-transfer catalysis. acs.org Furthermore, advanced research continues to explore the reactivity of substituted anisoles, including their use in dearomatization reactions to create structurally complex, three-dimensional molecules for potential use in medicinal chemistry. nih.gov The historical progression from basic synthesis to the development of sophisticated catalytic systems and novel applications highlights the enduring importance of substituted anisoles in organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQGZNRUEVFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065356 | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-77-9 | |

| Record name | 2-Methoxy-1-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13120-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013120779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-methoxy-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitro-o-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitroanisole

Regiospecific Synthesis of 2-Methyl-5-nitroanisole and Analogues

The precise construction of this compound hinges on controlling the regioselectivity of electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring. The interplay between the activating methoxy (B1213986) group (-OCH3) and the weakly activating methyl group (-CH3) dictates the position of the incoming nitro group (-NO2).

The synthesis of nitroaromatics is a cornerstone of industrial chemistry, providing key intermediates for dyes, pharmaceuticals, and agrochemicals. researchgate.netchemimpex.com The nitration of substituted anisoles, such as 2-methylanisole (B146520) (o-cresyl methyl ether), is a classic example of an electrophilic aromatic substitution reaction where the directing effects of the substituents are paramount.

The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance. The methyl group is a weaker activating group that also directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. quora.com When nitrating 2-methylanisole, the primary positions for electrophilic attack are C4 (para to the methyl group and meta to the methoxy group) and C6 (ortho to both groups). However, the major product formed is typically 2-methyl-4-nitroanisole (B18480) due to the powerful directing effect of the methoxy group to its para position.

To achieve the desired this compound isomer, the synthetic strategy must be carefully considered. Direct nitration of 2-methylanisole is not an effective route. Instead, a common and effective laboratory-scale synthesis starts with 2-methyl-5-nitrophenol (B1294729). chemicalbook.comumich.edu The hydroxyl group of the phenol (B47542) is then methylated to form the anisole (B1667542).

A general procedure involves dissolving 2-methyl-5-nitrophenol in an anhydrous solvent like dimethylformamide (DMF) or acetone. chemicalbook.comumich.edu A base, such as potassium carbonate, is added to deprotonate the phenol, forming the more nucleophilic phenoxide ion. A methylating agent, typically iodomethane (B122720) or dimethyl sulfate (B86663), is then introduced to the reaction mixture. chemicalbook.comumich.edu The reaction is heated to facilitate the Williamson ether synthesis, yielding this compound.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-5-nitrophenol | 1. Potassium carbonate 2. Iodomethane | Anhydrous DMF | 40 °C, 2-3 hours | This compound | Not specified | chemicalbook.com |

| 2-Methyl-5-nitrophenol | 1. Anhydrous potassium carbonate 2. Dimethyl sulfate | Acetone | Reflux, 6 hours | This compound | 63% | umich.edu |

Alkylation of anisoles is another fundamental C-H functionalization reaction. While traditional Friedel-Crafts alkylation often suffers from a lack of regioselectivity, leading to mixtures of ortho and para isomers, modern catalytic systems have enabled highly regiospecific transformations. nih.gov For instance, certain rare-earth metal complexes have been shown to catalyze the C-H alkylation of anisoles with olefins, selectively targeting the less sterically hindered ortho position. nih.gov

While not a direct route to this compound, these strategic alkylation methods are crucial for synthesizing a variety of substituted anisole analogues. For the synthesis of anisole itself, common methods include the methylation of phenol using agents like dimethyl sulfate or methyl iodide in the presence of a base, or the industrial Dow process, which reacts phenol with methanol (B129727) over a solid acid catalyst. askiitians.com These foundational synthesis techniques for the anisole core are essential before subsequent functionalization steps, like nitration and further alkylation, are performed to build more complex molecules.

Catalytic Transformations Involving this compound

The nitro group of this compound is a versatile functional group that can be readily transformed, most notably into an amino group. This reduction is a critical step in the synthesis of many fine chemicals and pharmaceutical intermediates.

The catalytic hydrogenation of nitroaromatics is the primary industrial method for producing anilines, prized for its efficiency and the generation of water as the only byproduct. ionike.com A wide array of heterogeneous catalysts have been developed for this purpose, offering advantages in terms of separation and reusability. While catalysts based on gold, nickel, and other metals have shown efficacy, palladium-based systems remain one of the most widely used and efficient options. unimi.it

Palladium catalysts, typically supported on materials like carbon (Pd/C), alumina (B75360) (Pd/Al2O3), or nickel oxide (Pd/NiO), are highly active for the hydrogenation of nitro groups under mild conditions. ionike.commdpi.combasf.com The reduction of this compound to 2-methoxy-4-methylaniline (B1582082) (the aniline (B41778) derivative) can be efficiently achieved using these systems.

Research has demonstrated that nano-palladium catalysts supported on nickel oxide exhibit high activity and excellent chemoselectivity for the hydrogenation of various nitrobenzenes. ionike.com For example, a Pd/NiO-M catalyst with a palladium loading of 1.1 wt.% can achieve quantitative yields for the hydrogenation of substituted nitrobenzenes at room temperature with a hydrogen balloon. ionike.com The performance of these catalysts is often dependent on the support material, particle size, and reaction conditions such as temperature, pressure, and solvent. Continuous-flow microreactors using resin-supported palladium catalysts have also been employed for the hydrogenation of industrially relevant chemicals, showcasing high efficiency and control over reaction parameters. d-nb.info

| Catalyst | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/NiO-M (1 mol%) | 1-Methyl-4-nitrobenzene | H₂ balloon, Room Temp. | >99% | ionike.com |

| Pd/SiC | 2-Nitroanisole | 1 atm H₂, 40 °C, Visible Light | 98.2% (to N-methylated amine) | mdpi.com |

| Pd grafted on Tentagel-S-NH₂ resin | Nitrocyclohexane | Continuous-flow, 40 °C, 10 bar H₂ | High conversion | d-nb.info |

| [Pd]mpg-C₃N₄ (single-site Pd) | Nitroarenes | Continuous-flow reactor | High activity and selectivity | polimi.it |

The mechanism of catalytic hydrogenation of nitroaromatics is complex and can proceed through two primary pathways: a direct pathway and an indirect or condensation pathway.

The direct pathway involves the stepwise reduction of the nitro group on the catalyst surface. The nitro compound (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), followed by reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the corresponding amine (Ar-NH₂).

The indirect pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds. These intermediates are then subsequently hydrogenated to the final amine product. The predominant pathway is influenced by the catalyst type, support, solvent, and reaction conditions. orientjchem.org

On palladium surfaces, it is understood that nitroarenes are adsorbed onto the catalyst via the nitrogen and oxygen atoms of the nitro group. orientjchem.org Hydrogen, activated on the palladium clusters, then participates in the reduction. The rate-determining step is often considered the addition of the first hydrogen atom. orientjchem.org The nature of the catalyst support can also play a crucial role. For instance, the cooperation between acid-base sites on a support like alumina and the metal nanoparticles can facilitate the dissociation of H₂ into H⁺/H⁻ pairs at the metal-support interface, enhancing catalytic activity. acs.orgresearchgate.net In contrast, on non-noble metals like nickel, the mechanism may differ, involving the initial dissociation of the N-O bonds, leading to partial oxidation of the catalyst surface. rsc.org

Selective Functionalization via Catalyzed Reactions

The selective functionalization of the aromatic ring of this compound is a key strategy for introducing new functionalities and enabling further molecular elaboration. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov While specific examples detailing the direct C-H functionalization of this compound are not extensively documented in readily available literature, the principles of palladium-catalyzed C-H activation can be applied to predict potential reaction pathways.

The directing group ability of the methoxy group in this compound could facilitate ortho-C-H activation. Palladium catalysts, in conjunction with appropriate ligands, can coordinate to the oxygen atom of the methoxy group, positioning the metal center in proximity to the C-H bonds at the C-3 and C-1 positions. However, steric hindrance from the adjacent methyl group might influence the regioselectivity of this process. The electronic nature of the ring, influenced by both the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group, will also play a crucial role in the reactivity and selectivity of C-H functionalization reactions.

Further research into the application of palladium-catalyzed C-H activation, as well as other transition-metal-catalyzed reactions, on this compound is warranted to fully explore its potential for selective functionalization.

Derivatization Strategies and Complex Molecule Construction

Synthesis of this compound Derivatives as Building Blocks

The inherent functionalities of this compound allow for its conversion into a variety of derivatives that can serve as versatile building blocks in the synthesis of more complex molecules. The nitro group, in particular, is a key functional handle that can be readily transformed into other groups, such as amines, which opens up a wide range of synthetic possibilities.

Nitro compounds are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org The reduction of the nitro group in this compound would yield 2-methyl-5-methoxyaniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This transformation significantly alters the electronic properties of the aromatic ring, making the resulting aniline derivative more susceptible to electrophilic substitution and a suitable nucleophile for various coupling reactions.

The development of efficient and selective methods for the derivatization of this compound is crucial for expanding its utility in organic synthesis. The resulting building blocks can be employed in the construction of a diverse array of complex molecular architectures.

| Derivative | Potential Synthetic Utility |

| 2-Methyl-5-methoxyaniline | Precursor for azo dyes, pharmaceuticals, agrochemicals |

| Halogenated this compound | Substrate for cross-coupling reactions |

| Formylated this compound | Intermediate for the synthesis of aldehydes and carboxylic acids |

Incorporation of this compound Moieties into Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structural features of this compound and its derivatives make them attractive precursors for the synthesis of various heterocyclic systems. The presence of multiple functional groups allows for the construction of fused ring systems and the introduction of the substituted phenyl moiety into pre-existing heterocyclic scaffolds.

For instance, derivatives of 2-methyl-5-nitroimidazole (B138375) have been synthesized and investigated for their potential as antimicrobial agents. researchgate.netjocpr.com While not directly involving this compound, these studies highlight the importance of the 2-methyl-5-nitro substitution pattern in bioactive molecules. The amino derivative of this compound could be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct nitrogen-containing heterocycles such as quinolines or benzodiazepines.

Furthermore, the nitro group itself can participate in cyclization reactions. For example, reductive cyclization of a suitably functionalized derivative of this compound could lead to the formation of indole (B1671886) or quinoline (B57606) ring systems. The versatility of nitroalkenes in the synthesis of a wide range of O, N, and S-heterocycles has been well-documented, suggesting the potential for similar reactivity with nitroarenes like this compound. rsc.org

Advanced Coupling Reactions of this compound

Advanced coupling reactions, particularly those catalyzed by palladium, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of Suzuki, Heck, and Sonogashira couplings with this compound are not prevalent in the reviewed literature, the general principles of these reactions can be applied to this substrate, assuming appropriate pre-functionalization (e.g., halogenation).

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org A hypothetical Suzuki coupling of a halogenated derivative of this compound (e.g., 2-bromo-1-methyl-4-nitro-5-methoxybenzene) with an arylboronic acid could yield a biaryl compound. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this specific substrate.

The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgrsc.orgmasterorganicchemistry.com A halogenated this compound could potentially undergo a Heck reaction with an alkene to introduce a vinyl group onto the aromatic ring.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction could be employed to introduce an alkynyl group onto a halogenated this compound, providing a versatile handle for further transformations such as cycloaddition reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be a powerful tool for the synthesis of N-aryl derivatives from a halogenated this compound, providing access to a wide range of compounds with potential biological activity.

| Coupling Reaction | Reactants | Potential Product |

| Suzuki-Miyaura | Halogenated this compound + Arylboronic acid | Biaryl derivative |

| Heck-Mizoroki | Halogenated this compound + Alkene | Vinyl-substituted derivative |

| Sonogashira | Halogenated this compound + Terminal alkyne | Alkynyl-substituted derivative |

| Buchwald-Hartwig | Halogenated this compound + Amine | N-Aryl derivative |

Mechanistic Investigations of 2 Methyl 5 Nitroanisole Reactivity

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the aromatic ring in 2-Methyl-5-nitroanisole is profoundly influenced by its substituents: the methoxy (B1213986) group (-OCH₃), the methyl group (-CH₃), and the nitro group (-NO₂). The interplay of these groups dictates the compound's behavior in both electrophilic and nucleophilic reactions.

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. shaalaa.com This strong electron withdrawal has a dual impact on the reactivity of the benzene (B151609) ring.

Deactivation towards Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). masterorganicchemistry.comyoutube.com The nitro group pulls electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. shaalaa.comcsbsju.edu This deactivating effect significantly slows down EAS reactions compared to unsubstituted benzene. youtube.com Resonance structures show that the electron density is particularly reduced at the ortho and para positions relative to the nitro group, which also makes the nitro group a meta-director for incoming electrophiles. youtube.comquora.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.orglibretexts.org This reaction requires the ring to be electron-poor to be attacked by a nucleophile. libretexts.org The nitro group's ability to withdraw electron density makes the ring an attractive target for nucleophiles. Crucially, it can stabilize the negatively charged intermediate formed during the reaction, especially when positioned ortho or para to the leaving group. libretexts.orglibretexts.orgmsu.edu This stabilization is key to the feasibility of the SNAr mechanism. libretexts.org

Nucleophilic Aromatic Substitution Mechanisms

Aromatic compounds bearing strong electron-withdrawing groups, such as this compound, undergo nucleophilic substitution primarily through the SNAr (addition-elimination) mechanism. wikipedia.orglibretexts.org This pathway is distinct from Sₙ1 and Sₙ2 reactions common to alkyl halides. libretexts.org The SₙAr mechanism proceeds in two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily disrupted. organicchemistrytutor.com

Elimination of the Leaving Group: The aromaticity is restored as the leaving group departs with its pair of electrons. libretexts.orgorganicchemistrytutor.com

The stability of the Meisenheimer complex is critical, and the nitro group plays a pivotal role in this stabilization. youtube.comorganicchemistrytutor.com By delocalizing the negative charge through resonance, particularly onto its own oxygen atoms, the nitro group lowers the activation energy of the reaction, thereby facilitating the substitution. libretexts.orgmsu.edu For this stabilization to be effective, the nitro group must be positioned ortho or para to the site of nucleophilic attack. libretexts.org

Photochemical Reaction Mechanisms of Nitroanisole Derivatives

Nitroaromatic compounds, including derivatives of nitroanisole, exhibit unique and complex photochemical reactivity. rsc.orgresearchgate.net Upon absorption of light, they can be promoted to an excited state, opening up reaction pathways that are not accessible in the ground state. researchgate.net

Photosubstitution Reactions with Hydroxide (B78521) Ions

The photosubstitution of nitroanisole derivatives with hydroxide ions (OH⁻) has been a subject of detailed investigation. oup.com In contrast to ground-state reactions, photochemical nucleophilic substitution on nitroanisoles does not always follow the same orientation rules. For instance, while ground-state substitution is directed by the activating effect of the nitro group, excited-state reactivity can lead to substitution at different positions. oup.com

Studies on various methyl-substituted p- and o-nitroanisoles have shown that irradiation in the presence of hydroxide ions can lead to the replacement of either the methoxy group (-OCH₃) or the nitro group (-NO₂). The efficiency of these reactions is often measured by their quantum yield (Φ), which represents the number of molecules undergoing a specific reaction per photon absorbed. oup.com

| Compound | Product | Quantum Yield (Φ) |

|---|---|---|

| p-Nitroanisole | p-Nitrophenol | 0.088 |

| 3-Methyl-4-nitroanisole | 3-Methyl-4-nitrophenol | 0.009 |

| 2-Methyl-4-nitroanisole (B18480) | 2-Methyl-4-nitrophenol | 0.100 |

| o-Nitroanisole | o-Nitrophenol | 0.015 |

| 3-Methyl-2-nitroanisole | 3-Methyl-2-nitrophenol | 0.001 |

Data sourced from investigations into the photosubstitution reactions of methyl-substituted derivatives of p- and o-nitroanisole with hydroxide ion. oup.com

Steric and Electronic Effects of Methyl Substituents on Photoreactivity

The presence and position of a methyl group on the nitroanisole ring can significantly alter the course and efficiency of photochemical reactions through a combination of steric and electronic effects. oup.comnih.gov

Steric Effects: A methyl group positioned ortho to either the nitro or methoxy group can sterically hinder the approach of a nucleophile or interfere with the necessary geometric changes in the excited state. oup.com For example, a methyl group ortho to the nitro group was found to significantly retard the photosubstitution of the nitro group. oup.com This hindrance can lower the quantum yield of the reaction.

Excited State Dynamics in Photochemical Transformations

The photochemical behavior of nitroaromatic compounds is governed by their excited-state dynamics. kaust.edu.sa These molecules possess unique photoinduced pathways due to the electronic structure of the nitro group. rsc.org

Upon absorbing UV light, a molecule like this compound is promoted from its ground state (S₀) to a singlet excited state (S₁). From here, several processes can occur. Nitroaromatic compounds are known for undergoing extremely fast intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T₁). rsc.orgkaust.edu.sa This process, which can occur on a sub-picosecond timescale, is one of the most efficient known for organic molecules and is facilitated by strong coupling between the singlet and triplet manifolds. rsc.orgresearchgate.net

The subsequent reactions, such as nucleophilic substitution, often proceed from this triplet excited state. researchgate.net The specific reaction pathway is influenced by factors like the arrangement of electronic states, the solvent, and the substitution pattern on the aromatic ring. rsc.org Understanding these dynamics, including the influence of torsional motions between the nitro group and the aromatic ring, is crucial for explaining the observed photochemical outcomes. rsc.orgkaust.edu.sa

Thermal Decomposition Pathways of this compound Analogs

The thermal decomposition of nitroaromatic compounds is a critical area of study, particularly for understanding their stability and reactivity under elevated temperatures. The substitution pattern on the aromatic ring significantly influences the decomposition pathways. For analogs of this compound, the interplay between the electron-donating methyl and methoxy groups and the electron-withdrawing nitro group governs the molecule's response to thermal stress.

Analysis of Trigger Bond Rupture in Nitroaromatic Thermolysis

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the weakest bond, often referred to as the "trigger bond." In the case of nitroaromatics, the C–NO2 bond is typically considered the primary trigger bond. The energy required to break this bond, known as the bond dissociation energy (BDE), is a key indicator of the thermal stability of the compound.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate BDEs and analyze the electronic structure of these molecules. Another valuable tool is the Wiberg Bond Index (WBI), which provides a measure of the electron density and, consequently, the strength of a chemical bond. A lower WBI for the C–NO2 bond suggests a weaker bond that is more susceptible to rupture.

For analogs of this compound, the substituents on the aromatic ring exert electronic effects that modulate the strength of the C–NO2 bond. The methyl group, being weakly electron-donating, and the methoxy group, a stronger electron-donating group, both increase the electron density on the aromatic ring. This increased electron density can influence the C–NO2 bond strength. Research on substituted nitrobenzenes has shown that electron-donating groups can either stabilize or destabilize the C–NO2 bond depending on their position relative to the nitro group. In the case of this compound, the ortho methyl group and the meta methoxy group (relative to the nitro group) will have a combined electronic effect on the C–NO2 bond.

Furthermore, steric interactions between bulky ortho substituents and the nitro group can cause the nitro group to twist out of the plane of the aromatic ring. This disruption of planarity reduces resonance stabilization between the nitro group and the ring, thereby weakening the C–NO2 bond and lowering its BDE. In this compound, the ortho-methyl group can create such steric hindrance.

| Factor | Description | Effect on C–NO2 Bond | Expected Impact on Thermal Stability |

|---|---|---|---|

| Electronic Effects (Methyl Group) | Weakly electron-donating group. | Can slightly increase electron density on the ring, potentially affecting bond strength. | Variable, depends on interplay with other substituents. |

| Electronic Effects (Methoxy Group) | Strongly electron-donating group. | Increases electron density on the ring, which can influence the C–NO2 bond polarity and strength. | Variable, depends on interplay with other substituents. |

| Steric Hindrance (Ortho-Methyl Group) | The methyl group ortho to the nitro group can cause steric repulsion. | May force the nitro group out of the plane of the aromatic ring, reducing resonance and weakening the bond. | Decreased stability. |

Side Reaction Analysis in Thermal Decomposition Processes

While the initial rupture of the C–NO2 bond is a primary decomposition pathway, a complex series of secondary or side reactions often follows, leading to a variety of decomposition products. The nature of these side reactions is highly dependent on the molecular structure of the nitroaromatic compound and the reaction conditions.

For analogs of this compound, the presence of the methyl and methoxy groups introduces additional reaction pathways. The methyl group can undergo oxidation, leading to the formation of benzylic radicals, which can then participate in further reactions. The methoxy group can also be involved in decomposition, potentially through cleavage of the O–CH3 bond or rearrangement reactions.

Studies on the thermal decomposition of related compounds, such as dinitroanisoles, have shown that the decomposition process can be complex, involving multiple steps and the formation of a range of products. Upon heating, 2,4-dinitroanisole (B92663) (DNAN) has been observed to produce a variety of gaseous products, indicating a complex reaction cascade following the initial decomposition steps. The hazardous decomposition products of 2-methyl-5-nitroaniline, a structurally similar compound, are listed as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), which are common end products of the complete decomposition of many organic nitro compounds fishersci.com.

Common side reactions in the thermal decomposition of nitroaromatics include:

Intramolecular Rearrangements: The nitro group can undergo rearrangement to a nitrite (B80452) group (–ONO), which can then lead to different decomposition pathways.

Intermolecular Reactions: Radicals formed during the initial bond rupture can react with other molecules, leading to the formation of larger, more complex products, including polymeric materials.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nitro-Nitrite Rearrangement | Isomerization of the –NO2 group to an –ONO group. | Nitrite intermediates, leading to subsequent fragmentation. |

| Hydrogen Abstraction | Removal of a hydrogen atom from the methyl group. | Benzylic radicals, leading to oxidation products. |

| Methoxy Group Cleavage | Fission of the O–CH3 or Aryl–O bond. | Phenolic compounds, formaldehyde, and other small molecules. |

| Radical Condensation | Combination of radical species. | Higher molecular weight compounds, tars, and char. |

Reductive Cyclization and Related Intramolecular Reactions

The reactivity of the nitro group in compounds like this compound is not limited to decomposition. Under reductive conditions, the nitro group can be transformed into other functional groups, such as amines, which can then participate in intramolecular reactions to form heterocyclic structures. This process, known as reductive cyclization, is a powerful tool in synthetic organic chemistry for the construction of complex molecules.

For a reductive cyclization to occur in an analog of this compound, a suitable functional group must be present elsewhere on the molecule that can react with the reduced nitro group (e.g., an amino group). While this compound itself does not possess such a group, derivatives can be synthesized to undergo these transformations.

A study on the base-mediated reductive cyclization of nitrophenyl compounds has demonstrated the feasibility of such reactions in molecules with similar substitution patterns. nih.gov For example, a compound containing a nitro group and a tethered ketone can undergo cyclization upon reduction of the nitro group. nih.gov The in-situ generated amine can then attack the ketone, leading to the formation of a new ring. In a study involving various substituted nitrobenzenes, a 4-fluoro-3-nitroanisole (B107196) derivative was successfully used in a reductive cyclization process, highlighting the compatibility of the methoxy group with these reaction conditions. nih.gov

The general mechanism for such a reductive cyclization involves:

Reduction of the nitro group: The –NO2 group is reduced to a nitroso (–NO), hydroxylamino (–NHOH), or amino (–NH2) group, typically using reducing agents like metals (e.g., Fe, Zn, Sn) in acidic media, or through catalytic hydrogenation.

Intramolecular nucleophilic attack: The newly formed nitrogen-containing group acts as a nucleophile and attacks an electrophilic center within the same molecule.

Cyclization and subsequent reactions: The initial cyclization is often followed by dehydration or other rearomatization steps to yield a stable heterocyclic product.

| Step | Description | Common Reagents/Conditions |

|---|---|---|

| Nitro Group Reduction | Conversion of the nitro group to an amine or related functional group. | Fe/HCl, Zn/AcOH, SnCl2, catalytic hydrogenation (e.g., Pd/C, H2). |

| Intramolecular Cyclization | Nucleophilic attack of the reduced nitrogen onto an internal electrophile. | Often spontaneous following reduction, can be promoted by acid or base. |

| Product Formation | Dehydration or rearrangement to form the final heterocyclic product. | Driven by the formation of a stable aromatic or heteroaromatic system. |

The specific substitution pattern of this compound, with a methyl group ortho to the nitro group, could influence the regioselectivity and feasibility of such cyclization reactions in appropriately functionalized derivatives. The steric bulk of the methyl group might direct the approach of the reacting groups, while the electronic effects of both the methyl and methoxy groups would impact the nucleophilicity of the intermediate amine and the electrophilicity of the reaction partner.

Advanced Spectroscopic and Computational Characterization of 2 Methyl 5 Nitroanisole

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in elucidating the intricate structural details of 2-Methyl-5-nitroanisole. By analyzing the vibrational modes of the molecule's functional groups, a comprehensive understanding of its molecular framework can be achieved.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For this compound, the FT-IR spectrum is characterized by distinct peaks that signify its constituent parts, including the methyl, methoxy (B1213986), and nitro groups, as well as the aromatic ring. Quantum chemical calculations are often employed to assign these vibrational frequencies to specific molecular motions. scispace.comscirp.org

Key FT-IR Spectral Assignments for this compound (Theoretical Data)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Methyl/Methoxy) | 2980-2870 | Asymmetric and symmetric stretching of C-H bonds in the -CH₃ and -OCH₃ groups. |

| NO₂ Asymmetric Stretch | ~1550 | Strong absorption due to the asymmetric stretching of the N-O bonds in the nitro group. spectroscopyonline.com |

| C=C Stretch (Aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| NO₂ Symmetric Stretch | ~1350 | Strong absorption resulting from the symmetric stretching of the N-O bonds. spectroscopyonline.com |

| C-N Stretch | ~1138 | Stretching vibration of the bond connecting the nitro group to the aromatic ring. scirp.org |

| C-O-C Stretch | 1280-1200 | Asymmetric stretching of the ether linkage in the anisole (B1667542) structure. |

Note: The data in this table is based on theoretical calculations and typical frequency ranges for the specified functional groups.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. It is particularly effective for analyzing the nitro group (NO₂) in this compound. The nitro group produces two prominent and characteristic bands in the vibrational spectrum. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the NO₂ group give rise to very strong peaks, typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.com The high intensity of these peaks is due to the significant change in dipole moment during the vibration of the polar N-O bonds. spectroscopyonline.com The presence of this distinct pair of intense peaks is a reliable indicator for identifying the nitro functional group within the molecule. spectroscopyonline.com

The vibrational frequencies observed in the spectrum of this compound are influenced by the electronic effects of its substituents: the methyl (-CH₃), methoxy (-OCH₃), and nitro (-NO₂) groups. The methyl group is a weak electron-donating group, while the methoxy group is a stronger electron-donating group due to resonance. Conversely, the nitro group is a strong electron-withdrawing group.

These electronic interactions modify the bond strengths and force constants within the molecule, leading to shifts in their vibrational frequencies. For instance, the electron-donating nature of the methoxy and methyl groups increases the electron density in the aromatic ring, which can affect the C=C stretching frequencies. The strong electron-withdrawing effect of the nitro group influences not only its own characteristic frequencies but also the vibrations of the adjacent C-N bond and the aromatic ring. The interplay of these substituent effects determines the final positions and intensities of the absorption bands in the FT-IR and FT-Raman spectra.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, provides deep insights into the molecular structure and electronic properties of this compound, complementing experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. spectroscopyonline.com By employing functionals like B3LYP with basis sets such as 6-311++G, the molecule's geometry can be optimized to find its most stable, lowest-energy configuration. scirp.org This process yields precise theoretical values for bond lengths and angles.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. scirp.orgscispace.com This combined experimental and theoretical approach allows for the unambiguous assignment of each vibrational mode. scirp.org

Theoretically Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | N-O | ~1.22 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Angle | O-N-O | ~124° |

Note: The data in this table represents typical values derived from DFT calculations for similar substituted nitroaromatic compounds and serves as a plausible model for this compound.

The electronic properties of this compound can be understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. irjweb.com

In this compound, the analysis of the HOMO and LUMO electron density distributions can reveal the potential for intramolecular charge transfer (ICT). science.govchalcogen.ro The HOMO is typically localized on the more electron-rich portions of the molecule (the benzene ring with its electron-donating methyl and methoxy groups), while the LUMO is often centered on the electron-withdrawing nitro group. An electronic transition from the HOMO to the LUMO corresponds to a transfer of electron density from the substituted ring to the nitro group, which is a key aspect of the molecule's electronic behavior. researchgate.net

Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -2.0 eV |

Note: These energy values are representative examples based on DFT calculations for analogous molecules and illustrate the expected electronic structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-5-nitroaniline |

| 2-methoxy-4-nitroaniline |

Calculation of Electronic Excitation Energies and Oscillator Strengths

For instance, TD-DFT calculations performed on related nitro-substituted aromatic molecules have successfully elucidated their electronic absorption spectra. These studies typically show that the lowest energy electronic transitions in such compounds are predominantly characterized by π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity (large oscillator strength). The n → π* transitions, corresponding to the excitation of a non-bonding electron (from the oxygen atoms of the nitro or methoxy group) to an antibonding π* orbital, are typically of lower intensity.

The position of these absorption bands is influenced by the nature and position of the substituents on the aromatic ring. In this compound, the electron-donating methyl and methoxy groups and the electron-withdrawing nitro group are expected to cause a significant charge transfer character in the electronic transitions. This intramolecular charge transfer (ICT) from the electron-rich parts of the molecule (the methyl and methoxy substituted ring) to the electron-deficient nitro group is a key feature of its electronic structure.

Based on analogous systems, the principal electronic transitions for this compound are predicted to occur in the UV-visible region. The table below presents hypothetical TD-DFT calculated values for the lowest energy electronic transitions, their corresponding oscillator strengths (f), and the nature of the transitions, derived from trends observed in similar nitroanisole derivatives.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.85 | 322 | 0.08 | n → π* (NO2) |

| S0 → S2 | 4.52 | 274 | 0.45 | π → π* (ICT) |

| S0 → S3 | 5.10 | 243 | 0.21 | π → π* |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate bonding interactions, charge distribution, and hyperconjugative effects within a molecule. For this compound, NBO analysis can provide a quantitative picture of the electron delocalization from the electron-donating methyl and methoxy groups towards the electron-withdrawing nitro group, mediated by the aromatic π-system.

Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. In this compound, significant hyperconjugative interactions are expected between the σ orbitals of the C-H bonds of the methyl group and the π* orbitals of the benzene ring. Similarly, the lone pair orbitals (n) on the oxygen atom of the methoxy group can interact with the ring's π* orbitals. These interactions lead to a delocalization of electron density, which contributes to the stability of the molecule.

The NBO analysis quantifies these interactions in terms of second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction. The primary donor-acceptor interactions contributing to the electronic delocalization in this compound are anticipated to be:

σ(C-H) → π(C=C)*: Interaction of the methyl C-H bonds with the aromatic ring's antibonding orbitals.

n(O) → π(C=C)*: Interaction of the methoxy oxygen lone pairs with the aromatic ring's antibonding orbitals.

π(C=C) → π(N=O)*: Delocalization of the aromatic π-electron density into the antibonding orbitals of the nitro group.

These interactions result in a significant charge delocalization across the molecule. The NBO analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges than other methods. The NPA charges would be expected to show a net positive charge on the carbon atoms of the methyl and methoxy groups and a significant negative charge on the oxygen atoms of the nitro group, consistent with the electron-donating and withdrawing nature of these substituents.

The following table presents plausible E(2) values for the key hyperconjugative interactions in this compound, based on computational studies of related aromatic nitro compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| σ(Cmethyl-H) | π(Caromatic-Caromatic) | ~ 2.5 |

| n(Omethoxy) | π(Caromatic-Caromatic) | ~ 18.0 |

| π(Caromatic-Caromatic) | π*(N-Onitro) | ~ 15.5 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its molecular structure. Although specific experimental spectra for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on the analysis of similar substituted anisoles and toluenes.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to the influence of the nitro and methoxy groups. The exact splitting pattern would depend on the coupling constants between the adjacent protons. The methyl protons would likely appear as a singlet around 2.3-2.6 ppm, and the methoxy protons as a singlet around 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon attached to the nitro group would be significantly deshielded (shifted downfield), while the carbons bearing the methyl and methoxy groups would also show characteristic shifts. The methyl carbon would appear upfield around 15-25 ppm, and the methoxy carbon around 55-65 ppm.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on additive models and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H (ortho to NO₂) | ~ 7.8 | - |

| Ar-H (ortho to CH₃) | ~ 7.2 | - |

| Ar-H (ortho to OCH₃) | ~ 7.0 | - |

| CH₃ | ~ 2.5 | ~ 20 |

| OCH₃ | ~ 3.9 | ~ 56 |

| C-OCH₃ | - | ~ 158 |

| C-CH₃ | - | ~ 135 |

| C-NO₂ | - | ~ 145 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 167.16 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167.

The fragmentation pattern would be characteristic of a nitroaromatic compound. Common fragmentation pathways for such molecules include the loss of the nitro group (NO₂•, 46 Da) and the nitro group followed by the loss of carbon monoxide (CO, 28 Da). The presence of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da). The fragmentation of o-nitroanisole, a related compound, has been shown to proceed primarily through the loss of CH₂O.

Key expected fragments in the mass spectrum of this compound are summarized in the table below.

| m/z | Possible Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 167 | [C₈H₉NO₃]⁺ | - |

| 152 | [C₇H₆NO₃]⁺ | •CH₃ |

| 137 | [C₈H₉O]⁺ | •NO₂ |

| 121 | [C₈H₉O]⁺ | NO₂ |

| 109 | [C₇H₅O]⁺ | NO₂ + CO |

Applications of 2 Methyl 5 Nitroanisole and Its Derivatives in Advanced Fields

Pharmaceutical Development and Medicinal Chemistry

In the pharmaceutical sector, 2-Methyl-5-nitroanisole is primarily utilized as a precursor for the synthesis of complex organic molecules with therapeutic properties. Its chemical structure allows for various modifications, making it an important starting material for developing new drugs and active pharmaceutical ingredients (APIs).

Synthesis of Anti-inflammatory and Analgesic Drug Intermediates

This compound is identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those developed as anti-inflammatory and analgesic drugs chemimpex.com. The compound serves as a foundational scaffold from which more complex molecules can be built. The development of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the synthesis of heterocyclic compounds, which can be derived from versatile aromatic precursors. For instance, pyrazoline derivatives have been synthesized and shown to possess promising analgesic and anti-inflammatory activities. These syntheses rely on intermediate chalcones, which are formed from substituted benzaldehydes, highlighting the importance of foundational aromatic compounds in creating such therapeutic agents.

Table 1: Examples of Heterocyclic Scaffolds in Anti-inflammatory Drugs

| Heterocyclic Class | Therapeutic Action | Representative Drugs |

| Pyrazoline | Anti-inflammatory, Analgesic | Celecoxib (contains a pyrazole ring) |

| Oxicam | Anti-inflammatory | Piroxicam, Meloxicam |

| Thiazole | Anti-inflammatory | Meloxicam (contains a thiazole ring) |

| Piperazine | Anti-inflammatory | Fluphenazine (derivatives studied for activity) |

This table illustrates classes of drugs whose synthesis pathways depend on versatile chemical building blocks for the assembly of their core structures.

Development of Antimicrobial Agents (e.g., Nitroimidazole Derivatives)

This compound serves as a valuable building block for the production of nitrophenyl ethers, which are utilized in the pharmaceutical industry as antibacterial agents nbinnochem.com. While it contributes to this class of antimicrobials, it is important to distinguish its role from the synthesis of another major class, the nitroimidazoles.

The nitroimidazole class of compounds has produced several essential antimicrobial agents widely used against protozoa and anaerobic bacteria researchgate.netjocpr.com. The core structure required for the biological activity of these drugs is the 1-alkyl-5-nitro-imidazole unit jocpr.comjocpr.com. This class of drugs is primarily synthesized from 2-methyl-5-nitroimidazole (B138375) , a related but distinct starting material patsnap.com. Prominent drugs in this category include metronidazole, secnidazole, and tinidazole, which are crucial in treating various infections jocpr.com. The synthesis of these potent antimicrobial agents typically begins with the nitration of 2-methylimidazole patsnap.com.

Table 2: Key Nitroimidazole Antimicrobial Agents

| Compound Name | Year of Introduction | Primary Therapeutic Use |

| Metronidazole | 1960 | Infections caused by anaerobic bacteria and protozoa researchgate.netjocpr.com |

| Tinidazole | 1972 | Protozoal infections, anaerobic bacterial infections jocpr.com |

| Ornidazole | 1977 | Protozoal infections, anaerobic bacterial infections jocpr.com |

| Secnidazole | 1980s | Bacterial vaginosis, trichomoniasis, giardiasis jocpr.comjocpr.com |

This table shows prominent drugs within the nitroimidazole class, which are derived from 2-methyl-5-nitroimidazole.

Design of Heterocyclic Compounds with Biological Activities

The molecular framework of this compound is a valuable starting point for the synthesis of diverse heterocyclic compounds with significant biological activities chemimpex.com. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. Many vitamins, hormones, and antibiotics contain heterocyclic rings.

This compound can be chemically modified to produce other useful intermediates, such as 2-methoxy-p-toluidine and 2-methoxy-4-nitrobenzyl bromide chemicalbook.com. These derivatives can then be used in multi-step syntheses to construct complex heterocyclic systems. For example, the synthesis of certain pyrazole and thiazole derivatives, which are known to possess anti-inflammatory, antimicrobial, and anticancer properties, can utilize substituted aromatic amines or phenols as precursors. The reactivity of the nitro and methoxy (B1213986) groups on the anisole (B1667542) ring allows for strategic chemical transformations essential for building these larger, biologically active molecules eprajournals.comijnrd.org.

Agrochemical Formulations and Enhanced Bioactivity

Role in Pesticide and Herbicide Production

This compound is a key intermediate in the production of various agrochemicals, including pesticides and herbicides chemimpex.comnbinnochem.com. It is used in the synthesis of more complex molecules that form the active ingredients in these agricultural products. The chemical industry relies on such foundational compounds to build a diverse range of substances that help protect crops and improve yields. Its application as a fine chemical intermediate is noted in supply chains for the agrochemical sector lookchem.com.

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound and its derivatives serve as important building blocks and modifying agents for the creation of specialized polymers with tailored properties.

Development of Specialty Polymers and Resins

While detailed public research on specific polymers directly synthesized from this compound is limited, its derivatives, particularly diamino-nitroanisole compounds, are valuable monomers in the synthesis of high-performance polymers. The presence of the nitro group allows for its reduction to an amino group, creating diamine monomers. These monomers can then be reacted with various dianhydrides or diacyl chlorides to form specialty polymers such as polyamides and polyimides.

These aromatic polyamides and polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, electronics, and automotive industries. The incorporation of the anisole moiety can influence the processability and solubility of the resulting polymers, a significant factor in their practical application.

Contribution to Improved Material Properties

The inclusion of the nitro group, a feature of this compound, into polymer structures can significantly enhance certain material properties. The strong electron-withdrawing nature of the nitro group can increase the polymer's thermal stability and oxidative resistance. This is because the nitro group can help to stabilize the polymer backbone at elevated temperatures.

Furthermore, the polarity introduced by the nitro group can improve the adhesion of the polymer to various substrates and enhance its resistance to certain solvents and chemical agents. Research into nitro-containing aromatic polymers has shown that these materials can exhibit improved mechanical properties, such as high tensile strength and modulus.

| Property Enhancement | Contribution of this compound Moiety |

| Thermal Stability | The electron-withdrawing nitro group can increase the degradation temperature of the polymer. |

| Chemical Resistance | The polar nature of the nitro group can enhance resistance to nonpolar solvents. |

| Mechanical Strength | Incorporation into rigid polymer backbones like polyamides and polyimides contributes to high tensile strength. |

| Adhesion | The polarity of the molecule can improve bonding to various surfaces. |

Analytical Chemistry Methodologies

This compound plays a role in analytical chemistry, primarily as a standard for chromatography and in the analysis of environmental samples.

Utilization as a Chromatographic Standard for Substance Identification and Quantification

This compound is utilized as a standard in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). epa.gov Its stability and well-defined chemical properties make it a reliable reference compound for the identification and quantification of other related nitroaromatic compounds in complex mixtures. In these applications, a known concentration of this compound is analyzed to establish a retention time and detector response, which can then be used to identify and measure the concentration of unknown analytes in a sample.

It is particularly useful as an internal standard, where it is added to a sample in a known quantity before analysis. Any variations in the analytical procedure that might affect the analyte of interest will also affect the internal standard, allowing for more accurate and precise quantification.

Environmental Sample Analysis Techniques (e.g., Gas Chromatography with Electron Capture Detection)

Nitroaromatic compounds are a class of environmental pollutants often associated with industrial activities and the manufacturing of explosives. Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive and selective method for the analysis of such compounds due to the strong electron-capturing ability of the nitro group. The ECD is particularly sensitive to electronegative functional groups like the nitro group present in this compound.

While specific applications citing this compound are not abundant in publicly available literature, the methodology is well-established for the analysis of a wide range of nitroaromatic compounds in environmental matrices such as soil and water. In such analyses, a compound like this compound can be used as a surrogate standard to monitor the efficiency of the sample preparation and analytical process for similar nitroaromatic analytes. The principle of GC-ECD makes it an ideal technique for detecting trace levels of this compound and other nitroaromatic pollutants.

Advanced Functional Materials Research

The unique electronic properties conferred by the nitro and methoxy groups on the aromatic ring of this compound and its derivatives make them promising candidates for research into advanced functional materials. These materials are designed to possess specific properties and functions, such as those required in optics and electronics.

Derivatives of this compound, particularly those with amino groups (formed by the reduction of the nitro group), can be used to synthesize chromophores for nonlinear optical (NLO) materials. These organic materials can manipulate the properties of light and have potential applications in telecommunications, optical computing, and data storage. The combination of an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) on a conjugated aromatic system can lead to a large molecular hyperpolarizability, a key requirement for NLO activity.

Evaluation in Nonlinear Optical (NLO) Material Development

While research into the nonlinear optical (NLO) properties of this compound and its specific derivatives is not extensively documented in publicly available scientific literature, the evaluation of structurally similar molecules provides insight into the potential of this class of compounds. A significant body of research has focused on the isomer, 2-methyl-4-nitroaniline (MNA), for its substantial NLO effects, particularly in second-harmonic generation (SHG).

Organic materials are of great interest for NLO applications due to their potential for large nonlinearities and the flexibility of synthetic modification. The NLO response in these molecules often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon interaction with an intense light source, leading to a large molecular hyperpolarizability (β), a key factor for second-order NLO effects.

In the case of MNA, the amino group (-NH2) acts as the electron donor and the nitro group (-NO2) as the electron acceptor, creating a strong push-pull system across the aniline (B41778) backbone. This molecular design has been shown to result in significant SHG efficiency. Studies have explored enhancing these properties by controlling the crystalline structure and orientation of MNA. For instance, incorporating MNA into nanofibers has been demonstrated to strongly enhance the SHG efficiency.

Furthermore, the NLO properties of MNA can be influenced by its environment. Research has shown that the SHG signal of 2-methyl-p-nitroaniline (a synonym for 2-methyl-4-nitroaniline) can be effectively "switched off" when incorporated into molecular sieve hosts, demonstrating the tunability of NLO responses in these materials. ntis.gov

Derivatives of MNA, such as N-benzyl 2-methyl-4-nitroaniline (BNA), have also been synthesized and investigated to improve upon the NLO properties and crystal growth characteristics of the parent molecule.

Although direct experimental data for this compound is scarce, theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of organic molecules. Such computational analyses can calculate parameters like polarizability and hyperpolarizability to estimate the potential NLO activity of a compound before its synthesis and experimental characterization. These theoretical frameworks are valuable tools in the rational design of new NLO materials.

Environmental Scrutiny of this compound: Transformation, Impact, and Cleanup

The industrial chemical this compound is facing increasing environmental scrutiny, prompting research into its fate and behavior in ecosystems. As a member of the nitroaromatic class of compounds, its environmental journey, potential for harm, and strategies for its removal are critical areas of investigation for environmental scientists and engineers. This article delves into the current understanding of the environmental transformation pathways, impact, mobility, and remediation of this compound and its chemical relatives.

Toxicological Research Methodologies and Safety Assessments for 2 Methyl 5 Nitroanisole

In Vitro and In Vivo Toxicological Assessment Protocols

Toxicological assessment of 2-Methyl-5-nitroanisole involves a battery of standardized tests to characterize its potential hazards. These protocols are designed to identify acute effects, genetic damage, developmental toxicity, and the potential for skin absorption.

Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure. These evaluations typically involve the administration of the compound to laboratory animals, such as rats or mice, via oral, dermal, or inhalation routes. The primary objective is to determine the median lethal dose (LD50) or median lethal concentration (LC50), which is the dose or concentration expected to cause mortality in 50% of the tested animal population. Methodologies are guided by international protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and animal welfare. Key observations include clinical signs of toxicity, body weight changes, and gross pathological findings.

Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material. For nitroaromatic compounds like this compound, these tests are particularly important.

Bacterial Gene Mutation Assays: The most common method is the bacterial reverse mutation assay, widely known as the Ames test nih.govnamsa.com. This in vitro test utilizes various strains of bacteria, such as Salmonella typhimurium and Escherichia coli, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test chemical, both with and without an external metabolic activation system (like a liver S9 fraction) to simulate mammalian metabolism researchgate.net. If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. A significant increase in the number of revertant colonies compared to the control indicates a positive result researchgate.net. Studies on the closely related compound 2-methyl-5-nitroaniline have shown positive results in reverse-mutation assays, suggesting that this class of compounds can be mutagenic ornl.gov.

DNA Synthesis Studies: Unscheduled DNA Synthesis (UDS) assays are used to detect the repair of DNA damage in mammalian cells. This test measures the incorporation of radiolabeled thymidine into the DNA of cells that are not in the S-phase (synthesis phase) of the cell cycle. An increase in UDS indicates that the chemical has caused DNA damage that is being actively repaired by the cell's enzymatic machinery. These studies can be performed both in vitro using cultured mammalian cells (e.g., primary hepatocytes) and in vivo.

Table 1: Key Methodologies in Genotoxicity Testing

| Assay Type | Principle | Key Parameters Measured |

| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations that revert a non-functional gene in bacteria to a functional state. | Number of revertant colonies. |

| Unscheduled DNA Synthesis (UDS) Assay | Measures DNA repair synthesis following chemical-induced DNA damage in non-replicating cells. | Incorporation of radiolabeled thymidine. |

To evaluate the rate at which this compound may be absorbed through the skin, in vitro percutaneous absorption studies are performed using diffusion cells, most commonly Franz diffusion cells nih.gov. This methodology involves mounting a section of skin (human or animal, such as pig or rat skin) as a membrane between the donor and receptor chambers of the cell nih.govresearchgate.net. The test compound is applied to the outer surface of the skin in the donor chamber, and the receptor fluid in the lower chamber, which is in contact with the dermal side of the skin, is sampled at regular intervals to quantify the amount of the chemical that has permeated through zenodo.org. This system allows for the calculation of key absorption parameters like the permeability coefficient (Kp) and steady-state flux researchgate.net. The temperature is typically maintained at 32°C to simulate physiological skin surface temperature nih.gov.

Table 2: Typical Parameters for a Franz Diffusion Cell Study

| Parameter | Description | Typical Value/Condition |

| Membrane | Excised skin from human or animal models. | Full-thickness or dermatomed skin. |

| Receptor Fluid | A solution that ensures sink conditions and solubilizes the penetrant. | Phosphate-buffered saline (PBS), sometimes with added solubilizers. |

| Temperature | Maintained to mimic skin surface temperature. | ~32°C |

| Sampling | Periodic collection of receptor fluid for analysis. | Automated or manual sampling over 24-48 hours. |

| Analysis Method | Quantification of the chemical in the receptor fluid. | High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (for radiolabeled compounds). |

Metabolism and Pharmacokinetics of Nitroanisole Derivatives

Understanding the metabolic fate and pharmacokinetic profile of a chemical is essential for a complete toxicological assessment.

ADME studies describe the journey of a chemical through the body. While a complete ADME profile for this compound is not extensively documented, studies on related nitroanisole derivatives provide insight into the likely metabolic pathways. For instance, studies on 2-nitroanisole show that it is rapidly absorbed and distributed following administration nih.gov.

Absorption: Can occur via oral, dermal, or inhalation routes.

Distribution: The compound is distributed throughout the body via the bloodstream.

Metabolism: The primary metabolic pathway for nitroanisoles involves O-demethylation by cytochrome P450 enzymes in the liver to form nitrophenol metabolites nih.gov. These metabolites can then undergo further phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion nih.gov.

Excretion: The resulting water-soluble metabolites are primarily eliminated from the body via urine, with a smaller fraction excreted in the feces nih.gov.

In silico ADME models are also increasingly used to predict the pharmacokinetic properties of compounds, providing an early indication of their potential bioavailability and metabolic fate mdpi.com.